Cas no 2763928-95-4 (2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)
![2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester structure](https://ja.kuujia.com/scimg/cas/2763928-95-4x500.png)
2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester
- EN300-37344311
- ethyl 2-azaspiro[3.5]nonane-7-carboxylate
- 2763928-95-4
-
- インチ: 1S/C11H19NO2/c1-2-14-10(13)9-3-5-11(6-4-9)7-12-8-11/h9,12H,2-8H2,1H3
- InChIKey: RGQGWTHPHUVGPO-UHFFFAOYSA-N
- SMILES: C1C2(CCC(C(OCC)=O)CC2)CN1
計算された属性
- 精确分子量: 197.141578849g/mol
- 同位素质量: 197.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.06±0.1 g/cm3(Predicted)
- Boiling Point: 280.8±40.0 °C(Predicted)
- 酸度系数(pKa): 10.94±0.40(Predicted)
2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37344311-0.5g |
ethyl 2-azaspiro[3.5]nonane-7-carboxylate |
2763928-95-4 | 95.0% | 0.5g |
$1302.0 | 2025-03-18 | |
Enamine | EN300-37344311-10.0g |
ethyl 2-azaspiro[3.5]nonane-7-carboxylate |
2763928-95-4 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 | |
Enamine | EN300-37344311-0.05g |
ethyl 2-azaspiro[3.5]nonane-7-carboxylate |
2763928-95-4 | 95.0% | 0.05g |
$1140.0 | 2025-03-18 | |
Enamine | EN300-37344311-1.0g |
ethyl 2-azaspiro[3.5]nonane-7-carboxylate |
2763928-95-4 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
Enamine | EN300-37344311-2.5g |
ethyl 2-azaspiro[3.5]nonane-7-carboxylate |
2763928-95-4 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
Enamine | EN300-37344311-0.1g |
ethyl 2-azaspiro[3.5]nonane-7-carboxylate |
2763928-95-4 | 95.0% | 0.1g |
$1195.0 | 2025-03-18 | |
Enamine | EN300-37344311-0.25g |
ethyl 2-azaspiro[3.5]nonane-7-carboxylate |
2763928-95-4 | 95.0% | 0.25g |
$1249.0 | 2025-03-18 | |
Enamine | EN300-37344311-5.0g |
ethyl 2-azaspiro[3.5]nonane-7-carboxylate |
2763928-95-4 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 |
2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester 関連文献
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl esterに関する追加情報
Professional Introduction to 2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester (CAS No. 2763928-95-4)
2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester, identified by the chemical identifier CAS No. 2763928-95-4, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This spirocyclic amide derivative has garnered attention due to its unique structural framework and potential biological activities. The spirocyclic core, consisting of a nitrogen-containing heterocycle linked to a nonane backbone, provides a versatile scaffold for further chemical modifications and biological evaluations.
The compound’s structure is characterized by a seven-membered azaspiro ring system, which introduces rigidity and conformational constraints that can influence its interactions with biological targets. The presence of a carboxylic acid ethyl ester at the 7-position adds another layer of functionality, allowing for potential derivatization and exploration of different pharmacophoric motifs. This structural motif has been explored in various drug discovery programs due to its ability to mimic natural products and peptides while maintaining favorable pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester with target proteins more accurately. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic disorders and inflammatory diseases. The spirocyclic scaffold is particularly attractive because it can occupy large binding pockets in proteins, leading to high-affinity interactions.
In vitro studies have demonstrated that derivatives of 2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester can modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. The nitrogen atom in the azaspiro ring can form hydrogen bonds with polar residues in the active site of these enzymes, potentially leading to the development of novel anti-inflammatory agents. Additionally, the ethyl ester moiety can be hydrolyzed in vivo to release a free carboxylic acid, which may enhance bioavailability or alter metabolic clearance.
The synthesis of 2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester involves multi-step organic transformations, including spirocyclization reactions and esterification processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to improve yield and enantioselectivity. These techniques are crucial for producing enantiomerically pure compounds, which are often required for optimal biological activity.
One of the most compelling aspects of 2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester is its potential as a building block for more complex molecules. By introducing different substituents at various positions on the spirocyclic core, chemists can generate libraries of derivatives with tailored biological properties. This approach is particularly useful in fragment-based drug design, where small molecules are used as starting points for the development of lead compounds.
Current research is also exploring the use of 2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester in combination therapies. The compound’s ability to interact with multiple targets simultaneously makes it an ideal candidate for synergistic drug regimens. For instance, its anti-inflammatory properties could be combined with immunomodulatory effects to treat chronic inflammatory diseases more effectively.
The pharmacokinetic profile of 2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester is another area of active investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are critical for optimizing dosing regimens and minimizing potential side effects in clinical settings.
In conclusion,2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester (CAS No. 2763928-95-4) represents a promising candidate for further development in medicinal chemistry and drug discovery. Its unique structural features and potential biological activities make it an attractive scaffold for designing novel therapeutic agents targeting various diseases.
2763928-95-4 (2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester) Related Products
- 1261578-32-8(2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine)
- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)
- 2648928-90-7((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)
- 57105-42-7(Indole-3-acetyl-L-valine)
- 898432-99-0(N'-(2,4-difluorophenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide)
- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)
- 1159512-54-5(2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)
- 2138258-96-3(5-(2-Bromoethoxy)-2-methylpyridine)
- 1353944-20-3(2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)




